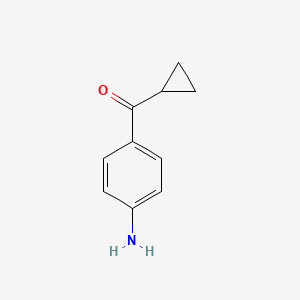

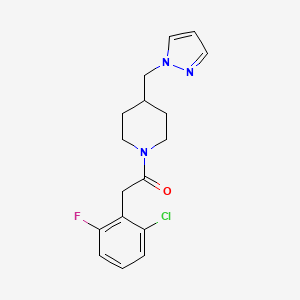

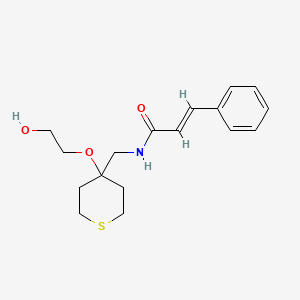

![molecular formula C16H20N4O2 B2972121 N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-90-7](/img/structure/B2972121.png)

N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic compounds containing nitrogen in a bicyclic scaffold . They have shown promising therapeutic potential and are used in the treatment of numerous diseases .

Molecular Structure Analysis

Benzimidazoles contain nitrogen in a bicyclic scaffold . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the activity of the compound . For example, substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence the anti-inflammatory activity .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives exhibit a broad spectrum of antimicrobial properties. They have been found to be effective against various bacterial strains, including those resistant to other antibiotics. This makes them valuable in the development of new antimicrobial agents that can be used to combat antibiotic-resistant infections .

Antitumor Potential

Compounds with an imidazole moiety have shown potential in cancer therapy. They can be designed to target specific cancer cell lines, such as glioma and hepatocellular carcinoma, by interfering with cell proliferation and inducing apoptosis. This targeted approach can lead to the development of more effective and less toxic cancer treatments .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially altering the course of inflammatory conditions .

Antiviral Applications

Imidazole compounds have been explored for their antiviral activities. They can inhibit the replication of various viruses, offering a pathway for the development of new antiviral drugs, especially in the face of emerging viral diseases .

Kinase Inhibition

Some imidazole derivatives act as kinase inhibitors, which are crucial in the regulation of cell signaling pathways. By inhibiting specific kinases, these compounds can be used to treat diseases like cancer and inflammatory disorders where kinase activity is dysregulated .

Gastrointestinal Therapeutics

Imidazole derivatives like omeprazole and pantoprazole are well-known for their use in treating gastrointestinal conditions such as acid reflux and peptic ulcers. They work by reducing stomach acid production, providing symptomatic relief and promoting healing .

Central Nervous System (CNS) Effects

Research has indicated that imidazole derivatives can cross the blood-brain barrier and may have therapeutic effects on CNS disorders. They could potentially be used in the treatment of neurodegenerative diseases, epilepsy, and other neurological conditions .

Antioxidant Properties

Imidazole compounds can also serve as antioxidants, protecting cells from oxidative stress-induced damage. This property is beneficial in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .

properties

IUPAC Name |

N-[(6-ethoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-2-22-15-6-3-11(8-17-15)9-18-16(21)12-4-5-13-14(7-12)20-10-19-13/h3,6,8,10,12H,2,4-5,7,9H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPMTOMVWLJIIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

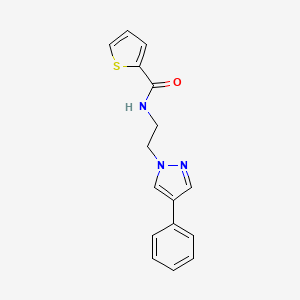

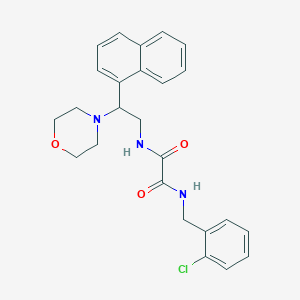

![N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2972041.png)

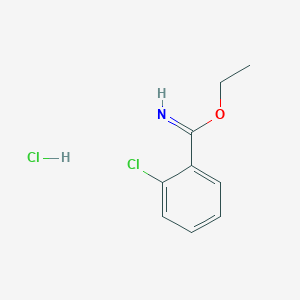

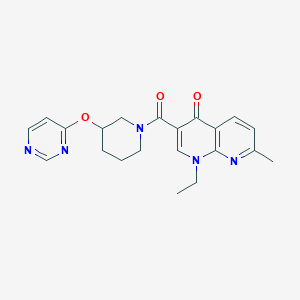

![2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2972048.png)

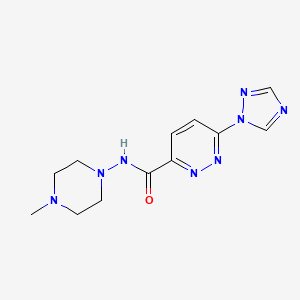

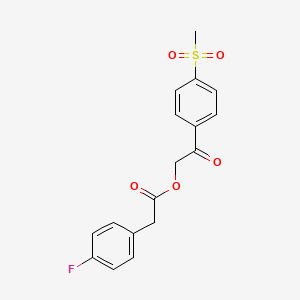

![4-(((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile](/img/structure/B2972060.png)